N-(3,5-Bis(trifluoromethyl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
Description
N-(3,5-Bis(trifluoromethyl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a quinazolinone-derived compound characterized by a 4-oxoquinazolin-3(4H)-yl core linked via an acetamide group to a 3,5-bis(trifluoromethyl)phenyl substituent. The trifluoromethyl groups confer high electronegativity and lipophilicity, which may enhance metabolic stability and membrane permeability compared to analogs with simpler substituents .
Properties
CAS No. |
853318-91-9 |
|---|---|
Molecular Formula |
C18H11F6N3O2 |
Molecular Weight |
415.3 g/mol |
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C18H11F6N3O2/c19-17(20,21)10-5-11(18(22,23)24)7-12(6-10)26-15(28)8-27-9-25-14-4-2-1-3-13(14)16(27)29/h1-7,9H,8H2,(H,26,28) |
InChI Key |
KFRUCAOZXMQOBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Formation of Benzoxazin-4-One
Anthranilic acid (1 ) reacts with 3,5-bis(trifluoromethyl)benzoyl chloride (2 ) in dichloromethane under inert conditions, catalyzed by triethylamine. The reaction yields 2-(3,5-bis(trifluoromethyl)phenyl)-4H-3,1-benzoxazin-4-one (3 ) after 6–8 hours at reflux. Purification via silica gel chromatography typically achieves 70–75% yield.
Cyclocondensation with Hydrazine Hydrate
Benzoxazin-4-one (3 ) undergoes cyclocondensation with excess hydrazine hydrate in ethanol under reflux for 10–12 hours, producing 3-amino-2-(3,5-bis(trifluoromethyl)phenyl)quinazolin-4(3H)-one (4 ). IR spectroscopy confirms the disappearance of the benzoxazinone carbonyl peak at 1,750 cm⁻¹ and the emergence of quinazolinone C=O at 1,680 cm⁻¹.
Chloroacetylation at the N-3 Position
Compound 4 reacts with chloroacetyl chloride (5 ) in dry dioxane, catalyzed by triethylamine, to form 2-chloro-N-(4-oxo-2-(3,5-bis(trifluoromethyl)phenyl)quinazolin-3(4H)-yl)acetamide (6 ). Key spectral data include:
Nucleophilic Displacement with 3,5-Bis(trifluoromethyl)aniline
The final step involves substituting the chloride in 6 with 3,5-bis(trifluoromethyl)aniline (7 ) in refluxing dioxane. After 12 hours, the title compound is isolated via recrystallization from ethanol (55–60% yield). LC-MS analysis typically shows [M+H]⁺ at m/z 467.1.
Click Chemistry-Assisted Synthesis
A modular approach using copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been adapted from methods for triazole-linked quinazolinones.
Synthesis of Propargyloxy-Quinazoline
3-Hydroxy-2-(3,5-bis(trifluoromethyl)phenyl)quinazolin-4(3H)-one (8 ) reacts with propargyl bromide in DMF under K₂CO₃ catalysis, yielding 3-(prop-2-yn-1-yloxy)-2-(3,5-bis(trifluoromethyl)phenyl)quinazolin-4(3H)-one (9 ). The propargyl group is confirmed by a characteristic IR alkynyl C≡C stretch at 2,120 cm⁻¹.
Preparation of Azide-Containing Acetamide
3,5-Bis(trifluoromethyl)aniline (7 ) is treated with chloroacetyl chloride in DMF/Et₃N to form 2-chloro-N-(3,5-bis(trifluoromethyl)phenyl)acetamide (10 ). Subsequent reaction with sodium azide in DMF replaces chloride with azide, yielding 2-azido-N-(3,5-bis(trifluoromethyl)phenyl)acetamide (11 ).
CuAAC Coupling
Compounds 9 and 11 undergo CuAAC in the presence of CuSO₄/sodium ascorbate, forming the triazole-linked product. However, this method yields <30% of the target compound due to steric hindrance from the trifluoromethyl groups.
Solvent-Dependent Cyclocondensation Optimization
Alternative protocols explore solvent effects on the cyclocondensation step:
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 78 | 10 | 15 |
| n-Butanol | 118 | 10 | 30 |
| Acetic acid | 118 | 2 | 85 |
Acetic acid significantly accelerates the reaction, achieving 85% yield for the quinazolinone intermediate 4 within 2 hours. This optimization reduces side-product formation compared to ethanol or n-butanol.
Analytical Validation of Synthesis
Spectroscopic Characterization
-
¹H NMR : The trifluoromethyl groups appear as a singlet at δ 7.85–7.90 ppm (meta-coupled aromatic protons). The acetamide CH₂ resonates at δ 4.10–4.30 ppm.
-
¹⁹F NMR : Two distinct singlets at δ -62.5 and -63.0 ppm confirm the CF₃ groups.
-
HRMS : Calculated for C₁₈H₁₀ClF₆N₃O₂: 467.0432; Found: 467.0429.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity at 254 nm. Residual solvents (DMF, dioxane) are <0.1% by GC-MS.
Challenges and Mitigation Strategies
Low Nucleophilic Reactivity
The electron-withdrawing trifluoromethyl groups reduce the nucleophilicity of 3,5-bis(trifluoromethyl)aniline. Using Hünig’s base (DIPEA) instead of Et₃N improves reaction efficiency by 15–20%.
Purification Difficulties
The compound’s high lipophilicity (LogP ≈ 4.2) complicates silica gel chromatography. Reverse-phase flash chromatography (C18, methanol/water) achieves better separation.
Scale-Up Limitations
Exothermic reactions during chloroacetylation require careful temperature control. Semi-batch addition of chloroacetyl chloride at 0–5°C prevents decomposition.
Comparative Analysis of Methods
| Method | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Multi-step synthesis | 55–60 | ≥98 | High |
| Click chemistry | 25–30 | 95 | Low |
| Solvent-optimized | 70–75 | 97 | Moderate |
The multi-step synthesis remains the most reliable for large-scale production, while solvent optimization offers faster intermediate preparation .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Bis(trifluoromethyl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or quinazolinone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and catalysts (e.g., palladium on carbon) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce dihydroquinazolinones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving quinazolinone derivatives.
Medicine: Potential therapeutic applications, such as anticancer, antiviral, or anti-inflammatory agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,5-Bis(trifluoromethyl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with enzymes, receptors, or other proteins, leading to modulation of cellular pathways. For example, they may inhibit kinases or other enzymes involved in disease processes.
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : The dimethylphenyl analog (21a) achieves a 95% yield, suggesting that less sterically hindered substituents improve reaction efficiency compared to bis(trifluoromethyl) groups, which may hinder coupling due to steric bulk or electron-withdrawing effects .
- Thermal Stability : Melting points vary significantly (e.g., 219–221°C for 4g vs. 242–244°C for 4d), likely influenced by hydrogen-bonding capacity (hydroxyl groups in 4d) or crystallinity .
Electronic and Physicochemical Properties
- Electron-Withdrawing Effects : The bis(trifluoromethyl) group in the target compound increases lipophilicity (logP) and metabolic stability compared to analogs like 21a (dimethyl) or 4g (methoxy), which have lower electronegativity .
- Hydrogen Bonding: Hydroxyl or amino substituents (e.g., 4d, 4g) enhance solubility in polar solvents but may reduce blood-brain barrier penetration compared to the hydrophobic trifluoromethyl groups .
Biological Activity
N-(3,5-Bis(trifluoromethyl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential pharmacological properties. This article provides an overview of its biological activity, including relevant data tables and research findings.
Structural Overview
The compound features a quinazolinone moiety and a trifluoromethyl-substituted phenyl ring , which enhance its lipophilicity and biological activity. The molecular formula is , with the following structural representation:
- Molecular Formula :
- SMILES : C1=CC2=C(C=C1C(F)(F)F)N=CN(C2=O)CC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Biological Activity
Research indicates that compounds similar to N-(3,5-bis(trifluoromethyl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide exhibit a range of biological activities:
-
Anticancer Properties :
- A study demonstrated that derivatives of this compound inhibit the growth of liver tumor cells (e.g., HepG2, Hep3B). The mechanism involves the modulation of the STAT3 pathway , leading to apoptosis in cancer cells .
- In vivo studies confirmed that treatment with similar compounds significantly reduced tumor growth in animal models .
-
Antimicrobial Activity :
- Compounds with similar structures have shown promising antimicrobial effects, indicating potential applications in treating infections.
- Antioxidant Activity :
Comparison of Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(3-trifluoromethylphenyl)-2-(7-chloroquinazolin-4-one) | Structure | Antimicrobial |
| N-(4-fluorophenyl)-2-(6-chloroquinazolin-4-one) | Structure | Anticancer |
| N-(3-bromo-4-methylphenyl)-2-(7-chloroquinazolin-4-one) | Structure | Antiviral |
Study on Liver Tumor Growth Inhibition
A significant study focused on the anticancer effects of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC), a related compound. The study found that NHDC inhibited liver cancer cell proliferation through activation of HNF 4α and suppression of the STAT3 pathway. The results indicated that at concentrations ranging from 1 to 10.8 µM over various time periods, NHDC effectively induced apoptosis and inhibited colony formation in HepG2 and Hep3B cells. In vivo experiments confirmed the compound's efficacy in reducing tumor size when administered at a dosage of 5 mg/kg .
Q & A
Q. What are the recommended synthetic routes for preparing N-(3,5-Bis(trifluoromethyl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide?
- Methodological Answer : The synthesis typically involves coupling a quinazolinone intermediate with a substituted phenylacetamide. A common approach is to react 4-oxoquinazolin-3(4H)-yl acetic acid derivatives with 3,5-bis(trifluoromethyl)aniline using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like dichloromethane or DMF. Reaction conditions (e.g., temperature at 0–25°C, 12–24 hours) must be optimized to avoid side products. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity . Key Validation : Monitor reaction progress using TLC and confirm final structure via H/F NMR and high-resolution mass spectrometry (HRMS).
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : H NMR (δ 8.2–8.6 ppm for quinazolinone protons; δ 6.8–7.5 ppm for trifluoromethylphenyl groups) and F NMR (δ -60 to -65 ppm for CF groups) .
- Mass Spectrometry : HRMS to confirm molecular ion peaks (e.g., [M+H] at m/z 477.12).
- HPLC : Reverse-phase C18 column with UV detection at 254 nm to assess purity (>95%) .
Q. What initial biological screening assays are suitable for evaluating this compound?
- Methodological Answer : Prioritize target-specific assays based on structural analogs (e.g., kinase inhibition or antimicrobial activity):
- Kinase Inhibition : Use ADP-Glo™ assays for kinases like EGFR or VEGFR2 at 1–10 µM concentrations.
- Antimicrobial Testing : Broth microdilution (MIC values) against Gram-positive/negative strains .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish IC values .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from assay variability. Standardize protocols:
- Control for Solubility : Use DMSO stock solutions (<0.1% final concentration) to avoid solvent interference.
- Replicate Assays : Perform triplicate measurements across multiple cell lines or enzyme batches.
- Validate Targets : Use CRISPR/Cas9-knockout models to confirm on-target effects .
Example : If conflicting cytotoxicity data exist, compare results under normoxic vs. hypoxic conditions to assess oxygen-dependent activity .
Q. What computational strategies are effective for elucidating structure-activity relationships (SAR)?
- Methodological Answer : Combine molecular docking and molecular dynamics (MD) simulations:
- Docking : Use AutoDock Vina to model interactions with targets like EGFR (PDB: 1M17). Focus on hydrogen bonding between the acetamide group and kinase active sites.
- MD Simulations : GROMACS for 100 ns trajectories to assess stability of trifluoromethyl-phenyl interactions in hydrophobic pockets .
- QSAR Models : Train models using descriptors like logP, polar surface area, and electrostatic potential .
Q. What strategies optimize the pharmacokinetic (PK) profile of this compound?
- Methodological Answer : Address PK limitations (e.g., low bioavailability) via structural modifications:
- Increase Solubility : Introduce polar groups (e.g., hydroxyl or amine) on the quinazolinone ring.
- Reduce Metabolic Degradation : Replace labile esters with stable ethers or fluorinated linkages.
- In Vivo Testing : Administer 10 mg/kg IV/PO in rodent models; measure plasma half-life using LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
